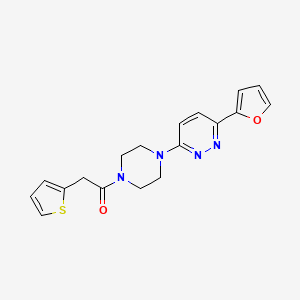

1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Description

1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a heterocyclic compound featuring a pyridazine core substituted with a furan moiety at position 6, linked via a piperazine ring to a thiophene-containing ethanone group. This structure combines multiple pharmacophoric elements: the pyridazine ring (a nitrogen-rich heterocycle), the piperazine linker (common in bioactive molecules for improved solubility and binding), and the thiophene-furan heteroaromatic system (imparting electronic diversity).

Properties

IUPAC Name |

1-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c23-18(13-14-3-2-12-25-14)22-9-7-21(8-10-22)17-6-5-15(19-20-17)16-4-1-11-24-16/h1-6,11-12H,7-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAOISMNICDZJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic molecule characterized by its unique structural features, including a furan ring, a pyridazine moiety, a piperazine unit, and a thiophene group. This combination of functional groups suggests potential for diverse biological activities, making it an interesting subject for medicinal chemistry research.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic synthesis techniques, starting from simpler precursors. The furan and pyridazine rings are often synthesized through cyclization reactions, while the piperazine unit is introduced via nucleophilic substitution methods. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Studies indicate that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing furan and thiophene rings have been shown to possess potent antibacterial and antifungal properties. The mechanisms often involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Antitumor Activity

Research into related compounds suggests that the presence of a pyridazine moiety can enhance antitumor activity. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values reported for these compounds range from 0.5 to 10 µM, indicating potent activity .

The biological activity of this compound is hypothesized to be mediated through interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. For example, it may inhibit enzymes critical for cancer cell proliferation or induce apoptosis in cancerous cells .

Case Studies

- Antimalarial Activity : A study evaluated the antimalarial properties of structurally similar compounds against Plasmodium falciparum. Compounds showed varying degrees of inhibition with IC50 values significantly lower than standard treatments .

- Antiamoebic Activity : Another investigation focused on antiamoebic properties against Entamoeba histolytica, revealing that derivatives exhibited promising results compared to established drugs like metronidazole .

Data Tables

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

A. Pyridazine-Piperazine-Thiophene Derivatives

- 1-(4-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 1797563-72-4) Structural Difference: Replaces the furan group with a 1,2,4-triazole moiety. Molecular Weight: 355.4 g/mol vs. target compound (~369.4 g/mol, estimated).

B. Pyridine-Piperazine-Thiophene Derivatives

- 4-(2-Pyridinyl)piperazinomethanone (CAS 335282-42-3) Structural Difference: Lacks the pyridazine and furan groups; features a pyridine ring and direct methanone linkage. Impact: Reduced heterocyclic complexity may lower binding specificity but improve synthetic accessibility. Used as a 5-HT6 receptor antagonist precursor .

C. Imidazo[1,2-b]pyridazine Derivatives

- 1-(5-(6-(Isobutylamino)imidazo[1,2-b]pyridazin-3-yl)thiophen-2-yl)ethanone Structural Difference: Replaces the pyridazine-piperazine-furan system with an imidazo-pyridazine scaffold.

Pharmacological and Physicochemical Properties

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in UDO enhances CYP51 inhibition compared to the furan-thiophene system in the target compound .

- Piperazine Linkers : Compounds like 3a and 6e utilize piperazine to balance lipophilicity and solubility, a strategy likely shared by the target compound .

- Heteroaromatic Diversity : Thiophene-furan combinations (target) vs. pyridine-tosylindole (3a) show divergent receptor selectivity profiles .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone?

Methodological Answer: The compound can be synthesized via a coupling reaction between a piperazine derivative and a thiophene-containing carboxylic acid. A typical protocol involves using HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) as coupling agents in anhydrous DMF with triethylamine (NEt₃) as a base. For example, similar piperazine-thiophene conjugates were prepared by reacting 3-(thiophen-2-ylthio)propanoic acid with substituted piperazines under reflux conditions . Optimization of stoichiometry (e.g., 1:1.1 molar ratio of piperazine to acid) and purification via column chromatography (e.g., ethyl acetate/hexane gradients) are critical for yield improvement.

Q. How can the compound’s structure be validated using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy : Confirm the presence of the furan, pyridazine, and thiophene moieties via characteristic proton signals (e.g., thiophene protons at δ 7.2–7.4 ppm, furan protons at δ 6.3–6.6 ppm) .

- X-ray Crystallography : Resolve the crystal structure to validate bond angles and spatial arrangement. For analogous thiophene-piperazine derivatives, monoclinic systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 6.0686 Å, b = 18.6887 Å) have been reported .

- Mass Spectrometry : Confirm molecular weight (e.g., calculated m/z for C₁₉H₁₈N₄O₂S: 380.84) .

Q. What structural motifs in the compound influence its reactivity and bioactivity?

Methodological Answer:

- Piperazine Core : Enhances solubility and serves as a hydrogen-bond acceptor, critical for receptor interactions.

- Thiophene and Furan Rings : Contribute to π-π stacking and hydrophobic interactions. Substitutions on these rings (e.g., electron-withdrawing groups) modulate electronic properties and binding affinity .

- Pyridazine Moiety : Acts as a rigid scaffold, reducing conformational flexibility and improving target selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). To address this:

- Dose-Response Studies : Perform IC₅₀/EC₅₀ determinations across multiple replicates and cell lines (e.g., cancer vs. normal cells).

- Structural Analog Comparison : Compare activity with derivatives lacking the furan or thiophene groups to isolate pharmacophore contributions .

- Kinetic Assays : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding kinetics and rule off-target effects .

Q. What computational methods are suitable for studying this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model the compound’s binding stability in enzyme active sites (e.g., 100-ns simulations with AMBER or GROMACS).

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .

- Docking Studies (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify potential targets, prioritizing residues within 4 Å of the pyridazine and piperazine groups .

Q. How can reaction conditions be optimized to minimize byproducts during scale-up synthesis?

Methodological Answer:

- Solvent Screening : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.

- Catalyst Tuning : Test alternative coupling agents (e.g., EDC/HCl) to improve efficiency.

- In Situ Monitoring : Use HPLC or TLC to track reaction progress and halt at ~90% conversion to avoid decomposition .

- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) for sensitive intermediates like thiophene-acetylated species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.